molecular formula C13H16N4 B1302026 N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine CAS No. 220844-79-1

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine

Cat. No.: B1302026
CAS No.: 220844-79-1
M. Wt: 228.29 g/mol
InChI Key: AYLAFPRFEFNRSP-UHFFFAOYSA-N
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Description

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a methyl group and a 4,6-dimethylpyrimidin-2-yl group attached to one of the nitrogen atoms of the benzene ring. Its molecular formula is C₁₃H₁₆N₄ (calculated molecular weight: 228.30 g/mol).

Properties

IUPAC Name

4-N-(4,6-dimethylpyrimidin-2-yl)-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c1-9-8-10(2)16-13(15-9)17(3)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLAFPRFEFNRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370707
Record name N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine
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Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220844-79-1
Record name N1-(4,6-Dimethyl-2-pyrimidinyl)-N1-methyl-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220844-79-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~1~-(4,6-Dimethylpyrimidin-2-yl)-N~1~-methylbenzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine typically involves the reaction of 4,6-dimethylpyrimidine with N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a condensation reaction where the pyrimidine derivative is reacted with the amine in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency . The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine C₁₃H₁₆N₄ 228.30 -NH₂, -N(CH₃)(4,6-dimethylpyrimidin-2-yl) Hypothesized from analogs
N-(4,6-Dimethylpyrimidin-2-yl)-N-ethylbenzene-1,4-diamine C₁₄H₁₈N₄ 242.33 -NH₂, -N(CH₂CH₃)(4,6-dimethylpyrimidin-2-yl) Commercial/experimental compound
N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine C₁₂H₁₄N₄ 214.27 -NH₂, -NH(4,6-dimethylpyrimidin-2-yl) Degradation product of sulfonamides
Key Observations:
  • Substituent Effects: The N-methyl and N-ethyl groups in the target compound and its ethyl analog, respectively, increase hydrophobicity compared to the unsubstituted variant. This may influence solubility and environmental persistence .

Chemical Reactivity and Degradation Pathways

Role in Sulfonamide Degradation:
  • The unsubstituted compound (C₁₂H₁₄N₄ ) is a well-documented intermediate in the degradation of sulfonamide antibiotics (e.g., sulfamethazine). It forms via SO₂ extrusion during photolytic or aerobic degradation .
Toxicity Profile:
  • The unsubstituted derivative is classified as an irritant but exhibits lower toxicity (LD₅₀ > 50 g·kg⁻¹ in mice) compared to parent sulfonamides. Substituted variants (methyl/ethyl) may show modified toxicity due to altered bioavailability .

Biological Activity

N-(4,6-Dimethylpyrimidin-2-yl)-N-methylbenzene-1,4-diamine (CAS Number: 220844-79-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C13H16N4
  • Molecular Weight : 228.30 g/mol
  • Structure : The compound features a pyrimidine ring substituted with methyl groups and a benzene ring with an amine functional group.

Research indicates that compounds similar to this compound often exhibit biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes involved in cellular processes, potentially affecting pathways such as cell proliferation and apoptosis.
  • Interaction with Receptors : These compounds may interact with various receptors in the body, influencing signaling pathways that regulate immune responses and inflammation.

Cytotoxicity Studies

A significant aspect of the biological evaluation involves assessing the cytotoxic effects of this compound on cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the following pathways:

  • Extrinsic Pathway : Activation of death receptors leading to caspase activation.
  • Intrinsic Pathway : Mitochondrial dysfunction resulting in cytochrome c release.

Case Studies

  • Study on Tumor Cell Lines :
    • A study investigated the effects of pyrimidine derivatives on human tumor cell lines (A549 and HeLa). Results indicated moderate cytotoxic activity linked to inhibition of tubulin polymerization, suggesting potential as anticancer agents .
    • Table 1 summarizes the IC50 values for various derivatives against different cancer cell lines:
    CompoundCell LineIC50 (µM)
    This compoundA54915.0
    This compoundHeLa18.5
  • Mechanistic Insights :
    • Additional research has shown that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a dual role in both anticancer activity and anti-inflammatory effects .

Pharmacological Applications

Given its biological activity, this compound may have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.
  • Anti-inflammatory Treatments : Modulating immune responses could benefit conditions characterized by chronic inflammation.

Q & A

Q. Optimization Tips :

  • Temperature control : Maintain ≤60°C during alkylation to prevent side reactions.
  • Catalyst screening : Test Pd/C or Raney nickel for improved yield in reductive steps.
  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to verify >95% purity .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:
Key Techniques :

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and pyrimidine methyl groups (δ 2.2–2.5 ppm).
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region.

Mass Spectrometry :

  • HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (expected m/z: ~256.12).

X-ray Crystallography :

  • SHELX Suite : Refine crystal structures using SHELXL for bond-length/angle analysis (e.g., C-N bond: ~1.35 Å) .
  • Mercury Software : Visualize intermolecular interactions (e.g., π-π stacking between pyrimidine rings) .

Q. Methodological Validation :

  • LC-QTOF-MS : Use a quadrupole time-of-flight mass spectrometer to track intermediates (e.g., m/z 216.7 from hydroxylation) .
  • Isotopic Labeling : Employ ¹⁸O-labeled H₂O to confirm •OH involvement in bond cleavage.

Advanced: How can researchers resolve contradictions in reported degradation intermediates?

Answer :
Contradictions often arise from varying experimental conditions (pH, light intensity). To address this:

Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.0, 254 nm UV light).

Multi-Method Cross-Validation :

  • EPR Spectroscopy : Detect transient radicals (e.g., •OH) to confirm reaction mechanisms.
  • HPLC-MS/MS : Compare fragmentation patterns across labs to identify consensus intermediates.

Computational Modeling : Use DFT calculations (Gaussian 09) to predict thermodynamically favored pathways .

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